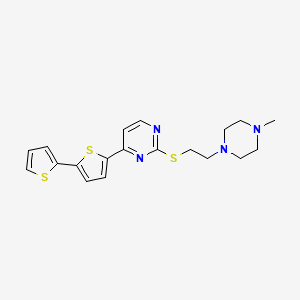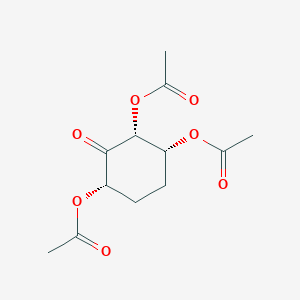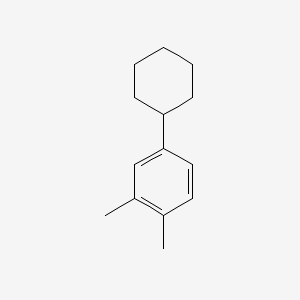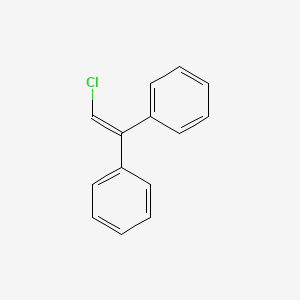
Benzene, 1,1'-(chloroethenylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(chloroethenylidene)bis- is an organic compound with the molecular formula C14H11Cl and a molecular weight of 214.690. It is also known by other names such as Ethylene, 2-chloro-1,1-diphenyl-; 2-Chloro-1,1-diphenylethylene; and 1,1-Diphenyl-2-chloroethylene . This compound is characterized by the presence of a chloroethenylidene group attached to two benzene rings.
Preparation Methods
The synthesis of Benzene, 1,1’-(chloroethenylidene)bis- typically involves the reaction of benzene with chloroethylene under specific conditions. One common method involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’-(chloroethenylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce the corresponding ethylene derivative.
Scientific Research Applications
Benzene, 1,1’-(chloroethenylidene)bis- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(chloroethenylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethenylidene group can undergo electrophilic addition reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses .
Comparison with Similar Compounds
Benzene, 1,1’-(chloroethenylidene)bis- can be compared with similar compounds such as:
Benzene, 1,1’-(2-chloroethenylidene)bis[4-chloro-]: This compound has an additional chlorine atom on the benzene rings, which can influence its reactivity and applications.
Benzene, 1,1’-(chloroethenylidene)bis[4-ethoxy-]: The presence of ethoxy groups can alter the compound’s solubility and chemical behavior. These similar compounds highlight the unique properties of Benzene, 1,1’-(chloroethenylidene)bis-, such as its specific reactivity and applications in various fields.
Properties
CAS No. |
4541-89-3 |
|---|---|
Molecular Formula |
C14H11Cl |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
(2-chloro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
InChI Key |
DLIRODSKOPSWFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)

![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
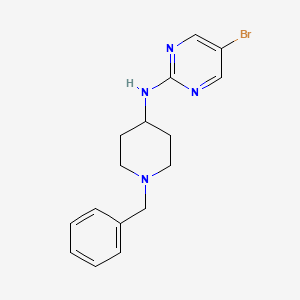

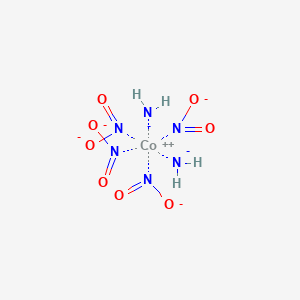
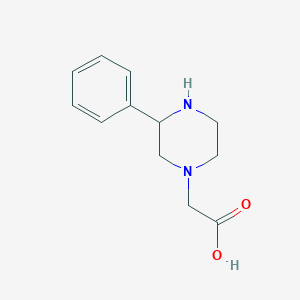

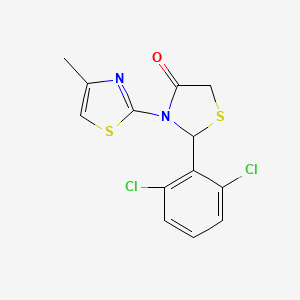
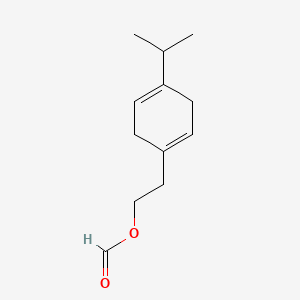
![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)
